5alpha-Androstan-17beta-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-17,20H,3-12H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKZBUCPOSYYFO-KYQPOWKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8036493 | |
| Record name | 5alpha-Androstan-17beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8036493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225-43-0 | |
| Record name | 5α-Androstan-17β-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1225-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Androstan-17-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5.alpha.-Androstan-17.beta.-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5alpha-Androstan-17beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8036493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5.ALPHA.-ANDROSTAN-17.BETA.-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5JL49BERK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthetic Pathways and Precursor Metabolism of 5α Androstan 17β Ol
Canonical Androgen Biosynthesis Leading to 5α-Androstan-17β-ol Formation
The classical, or canonical, pathway is the most well-understood route for DHT production, primarily utilizing testosterone (B1683101) as the immediate precursor in androgen target tissues. bioscientifica.come-apem.org This pathway is characterized by the conversion of C19 steroids that already possess the fundamental androgen structure.
Testosterone as a Primary Precursor and 5α-Reduction by Steroid 5α-Reductase (SRD5A) Isoenzymes
The final and rate-limiting step in the canonical synthesis of DHT is the irreversible conversion of testosterone by the enzyme steroid 5α-reductase (SRD5A). nih.govplos.org This enzyme reduces the double bond between carbons 4 and 5 in the A ring of testosterone, leading to the formation of the more potent androgen, DHT. wikipedia.org DHT binds to the androgen receptor with a significantly higher affinity and slower dissociation rate than testosterone, amplifying the androgenic signal. plos.org
Three isoenzymes of 5α-reductase have been identified, each encoded by a different gene (SRD5A1, SRD5A2, and SRD5A3) and exhibiting distinct tissue distribution and regulatory mechanisms. plos.orgoup.com SRD5A2 is the predominant isoenzyme in the prostate and genital skin, while SRD5A1 is more prevalent in the skin and liver. oup.comnih.gov The expression of these isoenzymes can be influenced by androgens themselves, creating a complex regulatory feedback loop. plos.orgoup.com
| Enzyme | Gene | Function in DHT Synthesis | Primary Location/Pathway |
|---|---|---|---|
| Steroid 5α-Reductase 1 | SRD5A1 | Converts testosterone to DHT; involved in backdoor pathway precursor conversion. nih.govnewcastle.edu.au | Skin, Liver, Prostate (increased in cancer). oup.comnih.gov |
| Steroid 5α-Reductase 2 | SRD5A2 | Primary enzyme for converting testosterone to DHT in target tissues. oup.com | Prostate, Genital Skin. oup.com |
| 17β-Hydroxysteroid Dehydrogenase Type 3 | HSD17B3 | Converts androstenedione (B190577) to testosterone (canonical pathway). e-apem.org | Testis. e-apem.org |
| Aldo-Keto Reductase 1C3 (also known as 17β-HSD5) | AKR1C3 | Reduces 5α-androstanedione to DHT; reduces androsterone (B159326) to Adiol (backdoor). researchgate.netresearchgate.net | Adrenal gland, Testis. researchgate.net |
Conversion of Androstenedione to 5α-Androstanedione and Subsequent Steps
While the conversion from testosterone is the most direct route, DHT can also be formed from androstenedione, another C19 steroid. nih.govwikipedia.org In this variation of the canonical pathway, androstenedione is first converted to 5α-androstanedione by the action of 5α-reductase. nih.govwikipedia.org Subsequently, 5α-androstanedione is converted to DHT by a 17β-hydroxysteroid dehydrogenase (17β-HSD), specifically enzymes with 17-ketosteroid reductase activity like AKR1C3. researchgate.netwikipedia.org This pathway, which bypasses testosterone as an intermediate, is particularly relevant in certain conditions and tissues, such as castration-resistant prostate cancer. nih.gov In female genital skin, the conversion of androstenedione to DHT via 5α-androstanedione appears to be more significant than the direct conversion of testosterone. wikipedia.org
Alternative and "Backdoor" Pathways of 5α-Androstan-17β-ol Synthesis
In addition to the canonical pathway, alternative routes, collectively known as "backdoor" pathways, can produce DHT without testosterone or androstenedione serving as intermediates. e-apem.orgwikipedia.org These pathways are crucial during fetal development and can become significant in certain pathological states. bioscientifica.come-apem.org A key feature distinguishing the backdoor pathway is that 5α-reduction occurs early in the synthetic cascade, acting on C21 pregnane (B1235032) precursors rather than C19 androstanes. wikipedia.org
Metabolism of 21-Carbon (C21) Pregnanes to 19-Carbon (C19) Androstanes
The backdoor pathway initiates with 21-carbon steroids, such as progesterone (B1679170) or 17α-hydroxyprogesterone (17OHP). wikipedia.orgnih.gov These C21 precursors undergo 5α-reduction and subsequent 3α-reduction before the side chain is cleaved to form a C19 steroid. nih.govunsw.edu.au For instance, 17OHP is first 5α-reduced by SRD5A1 to 5α-pregnan-17α-ol-3,20-dione. wikipedia.orgunsw.edu.au This is then 3α-reduced by enzymes like AKR1C2 or AKR1C4 to form 5α-pregnane-3α,17α-diol-20-one (pdiol). wikipedia.orgunsw.edu.au The subsequent removal of the two-carbon side chain from this C21 intermediate by the 17,20 lyase activity of CYP17A1 yields a C19 androstane (B1237026), specifically androsterone. e-apem.orge-apem.org
The Role of 5α-Androstane-3α,17β-diol (Adiol) as an Intermediate
A central intermediate in the backdoor pathway is 5α-androstane-3α,17β-diol (Adiol). bioscientifica.com Androsterone, formed from the C21 precursors, is converted to Adiol by the action of 17β-HSD enzymes, such as HSD17B3 or AKR1C3. e-apem.orgwikipedia.org Adiol itself is a weak androgen. bioscientifica.com However, it serves as the proximal precursor to DHT in this pathway. nih.gov In target tissues, Adiol is then converted to the highly potent DHT. bioscientifica.com This final conversion is a critical step for the virilizing effects attributed to the backdoor pathway, particularly during male fetal development. bioscientifica.com
| Feature | Canonical Pathway | Backdoor Pathway |
|---|---|---|
| Primary Precursor | Testosterone, Androstenedione (C19) e-apem.orgnih.gov | Progesterone, 17α-Hydroxyprogesterone (C21) wikipedia.org |
| Timing of 5α-Reduction | Final step, acts on Testosterone. wikipedia.org | Early step, acts on C21 pregnanes. wikipedia.org |
| Key Intermediate | Testosterone researchgate.net | 5α-Androstane-3α,17β-diol (Adiol) bioscientifica.com |
| Final Conversion Step | 5α-reduction of Testosterone nih.gov | 3α-oxidation of Adiol wikipedia.org |
| Primary Physiological Role | Postnatal androgenization, prostate function. bohrium.com | Fetal male sexual differentiation. e-apem.orgwikipedia.org |
Enzymatic Steps in the Backdoor Pathway (e.g., 3α-oxidation)
The final step in the backdoor pathway is the conversion of Adiol to DHT. This reaction is an oxidation at the 3α-hydroxyl group, catalyzed by an enzyme with 3α-hydroxysteroid oxidase activity. wikipedia.org Several enzymes have been identified as capable of performing this 3α-oxidation, including members of the aldo-keto reductase family (like AKR1C2), retinol (B82714) dehydrogenases (RDH5, RDH16), and other hydroxysteroid dehydrogenases (HSD17B6, HSD17B10). researchgate.netwikipedia.org This oxidative step is a unique requirement of the backdoor pathway, contrasting with the canonical pathway where the 3-keto group is already present in the testosterone precursor. wikipedia.org The presence and activity of these enzymes in specific tissues determine their capacity to complete the synthesis of DHT via this alternative route.
Tissue-Specific Steroidogenesis and Precursor Utilization
The biosynthesis of 5α-Androstan-17β-ol, more commonly known as dihydrotestosterone (B1667394) (DHT), is not confined to a single endocrine gland but occurs in various tissues throughout the body. This localized production, or intracrinology, allows for cell-specific regulation of androgenic activity. The pathways for DHT synthesis and the primary precursors utilized vary significantly depending on the specific tissue, its enzymatic makeup, and the developmental stage. The primary routes for DHT formation are the "classic" pathway, which relies on testosterone as the immediate precursor, and "alternative" or "backdoor" pathways that can synthesize DHT from other steroid intermediates.
The classic pathway involves the conversion of circulating testosterone to DHT by the action of 5α-reductase enzymes (SRD5A1 and SRD5A2). nih.govguoncologynow.com Testosterone itself is primarily produced in the testicular Leydig cells in males, while in females, precursors are synthesized in the adrenal glands and ovaries, with conversion to testosterone happening in peripheral tissues. researchgate.net
Alternative pathways can bypass testosterone as a direct precursor. For instance, androstenedione can be 5α-reduced to 5α-androstanedione, which is then converted to DHT by a 17β-hydroxysteroid dehydrogenase (17β-HSD) enzyme. nih.govnih.gov Another complex "backdoor" pathway involves the conversion of 17α-hydroxyprogesterone through a series of reduction steps to produce 5α-androstane-3α,17β-diol, which can then be oxidized to DHT. pnas.orgbioscientifica.com The relevance of these pathways is highly tissue-dependent.
Testes
The testes are the primary site of androgen synthesis in males, with Leydig cells being responsible for producing the majority of circulating testosterone from cholesterol. guoncologynow.comresearchgate.net While the testes export testosterone as the main androgen for other tissues to convert to DHT, they also possess the enzymatic machinery to produce 5α-reduced steroids directly. nih.govnih.gov Studies have shown that both testosterone and its 5α-reduced metabolites, including DHT and 5α-androstane-3α,17β-diol, are produced by testicular interstitial cells. nih.gov The "backdoor" pathway of DHT synthesis has been identified as being particularly active in the testes during fetal development and at the onset of puberty, playing a crucial role in the virilization of the male urogenital system. bioscientifica.comnih.gov This pathway can utilize precursors like 17α-hydroxyprogesterone to form androstanediol, which is then converted to DHT in peripheral target tissues. bioscientifica.comnih.gov
Prostate
The prostate gland is a principal target for androgens and is highly dependent on DHT for its development and growth. wikipedia.orgnih.gov It is a major site for the conversion of circulating testosterone into the more potent DHT via the classic pathway, a reaction catalyzed predominantly by the type 2 isoform of 5α-reductase (SRD5A2). nih.govnih.gov The concentration of DHT within prostatic tissue is several times higher than that of testosterone. nih.gov In addition to testosterone, the prostate can utilize other circulating precursors. An alternative pathway that bypasses testosterone involves the conversion of androstenedione to 5α-androstanedione by 5α-reductase, which is then converted to DHT by 17β-HSD isoenzymes. nih.gov This pathway may become particularly important in conditions of testosterone deprivation. nih.govnih.gov
Skin and Hair Follicles
The skin, including its pilosebaceous units (hair follicles and sebaceous glands), is another significant site of peripheral androgen metabolism. wikipedia.orgnih.gov Skin cells can synthesize DHT from circulating precursors like testosterone and androstenedione. nih.govconicet.gov.ar This local production of DHT is implicated in various physiological and pathophysiological processes, including sebaceous gland activity, hair growth, and conditions like male pattern baldness. nih.govconicet.gov.ar Both type 1 and type 2 isoforms of 5α-reductase are expressed in the skin, contributing to DHT formation. conicet.gov.ar Furthermore, skin is capable of metabolizing testosterone into other 5α-reduced steroids, such as 5α-androstane-3β,17β-diol. nih.gov The enzymatic landscape can be highly specific; for example, 17β-HSD isozymes that catalyze the formation of testosterone from androstenedione are preferentially expressed in sebaceous glands in facial skin. conicet.gov.ar
Brain
The brain is also a steroidogenic tissue, capable of synthesizing neurosteroids de novo from cholesterol or from circulating steroid precursors. wikipedia.orgnih.gov This local synthesis is critical for modulating neuronal function. Testosterone can cross the blood-brain barrier and be converted locally into DHT by 5α-reductase. nih.gov This conversion is part of a broader metabolic pathway where testosterone can also be aromatized to estradiol. The localized production of DHT in the brain allows it to exert specific paracrine effects on neural circuits. youtube.com
The following table summarizes the primary pathways and precursors for 5α-Androstan-17β-ol synthesis in these key tissues.
| Tissue | Primary Precursor(s) | Key Biosynthetic Pathways | Principal Enzymes |
|---|---|---|---|
| Testes | Cholesterol, Progesterone, 17α-Hydroxyprogesterone | - Classic Androgen Synthesis (producing Testosterone)
| - CYP17A1
|
| Prostate | Testosterone, Androstenedione | - Classic Pathway (predominant)
| - SRD5A2
|
| Skin & Hair Follicles | Testosterone, Androstenedione, DHEA | - Classic Pathway
| - SRD5A1 & SRD5A2
|
| Brain | Testosterone | - Classic Pathway | - SRD5A enzymes |
Enzymatic Transformations and Inactivation of 5α Androstan 17β Ol and Its Metabolites
Oxidoreductases in Androstane (B1237026) Metabolism
Oxidoreductases are a class of enzymes that catalyze the transfer of electrons, playing a pivotal role in the synthesis and catabolism of steroids. nih.gov In the context of 5α-Androstan-17β-ol metabolism, the most significant are the hydroxysteroid dehydrogenases (HSDs) and aldo-keto reductases (AKRs), which are responsible for interconverting ketones and hydroxyl groups at key positions on the androstane skeleton. nih.govmdpi.com
Hydroxysteroid dehydrogenases are critical in modulating the biological activity of androgens. mdpi.com They act on the hydroxyl and keto groups of the steroid nucleus with high specificity for the position and stereochemistry (α or β orientation).
The inactivation of 5α-Androstan-17β-ol is heavily reliant on 3-ketosteroid reductase activity, which reduces the potent androgen at the C-3 position. This creates metabolites with significantly lower affinity for the androgen receptor. nih.gov This conversion is carried out by 3α-HSD and 3β-HSD enzymes, leading to the formation of two main stereoisomers: 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-diol). nih.govwikipedia.org In many tissues, the 3α-reductase activity is significantly more predominant than the 3β-reductase activity. nih.gov
Furthermore, 17β-hydroxysteroid dehydrogenases (17β-HSDs) catalyze the reversible oxidation of the 17β-hydroxyl group. nih.govwikipedia.org Oxidative isoenzymes, such as 17β-HSD type 2, can convert 5α-Androstan-17β-ol into the less potent 5α-androstanedione, contributing to its inactivation. nih.govoup.com Conversely, reductive isoenzymes like 17β-HSD type 3 are primarily involved in the synthesis of testosterone (B1683101) from androstenedione (B190577). nih.govbioscientifica.com
Table 1: Key Hydroxysteroid Dehydrogenases in 5α-Androstan-17β-ol Metabolism
| Enzyme/Activity | Reaction Type | Substrate | Product | Significance |
|---|---|---|---|---|
| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Reduction (3-keto) | 5α-Androstan-17β-ol | 5α-androstane-3α,17β-diol | Major inactivation pathway, produces a metabolite with low androgenic activity. nih.govnih.gov |
| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Reduction (3-keto) | 5α-Androstan-17β-ol | 5α-androstane-3β,17β-diol | Inactivation pathway; the product, 3β-diol, is an agonist for estrogen receptor β. nih.govwikipedia.org |
| 17β-Hydroxysteroid Dehydrogenase (e.g., Type 2) | Oxidation (17β-hydroxyl) | 5α-Androstan-17β-ol | 5α-Androstanedione | Inactivates the potent androgen by modifying the 17β-hydroxyl group required for receptor binding. nih.govwikipedia.org |
The aldo-keto reductase (AKR) superfamily of enzymes includes several isoforms that function as hydroxysteroid dehydrogenases. nih.govnih.gov The AKR1C subfamily, in particular, plays a crucial role in the metabolism and inactivation of 5α-Androstan-17β-ol. nih.govmdpi.com These enzymes are cytosolic, NAD(P)H-dependent oxidoreductases. mdpi.com
AKR1C2 functions primarily as a 3α-HSD and is highly efficient in converting 5α-Androstan-17β-ol to 5α-androstane-3α,17β-diol, effectively deactivating the potent androgen. nih.govnih.gov AKR1C1 exhibits 3β-HSD activity, reducing 5α-Androstan-17β-ol to 5α-androstane-3β,17β-diol. nih.gov AKR1C3, also known as type 5 17β-HSD, primarily acts as a 17-ketosteroid reductase, converting androstenedione to testosterone, and is thus more involved in androgen synthesis than inactivation. nih.govnih.gov
The concerted action of these AKR1C enzymes is essential for regulating the levels of active androgens within target tissues. mdpi.com
Table 2: Role of AKR1C Isoenzymes in 5α-Androstan-17β-ol Inactivation
| Enzyme | Primary HSD Activity | Substrate | Product | Primary Function |
|---|---|---|---|---|
| AKR1C2 | 3α-HSD | 5α-Androstan-17β-ol | 5α-androstane-3α,17β-diol | Deactivation of 5α-Androstan-17β-ol. nih.govnih.gov |
| AKR1C1 | 3β-HSD | 5α-Androstan-17β-ol | 5α-androstane-3β,17β-diol | Deactivation of 5α-Androstan-17β-ol. nih.gov |
| AKR1C3 | 17β-HSD (reductive) | Androstenedione | Testosterone | Androgen synthesis. nih.govnih.gov |
Phase I and Phase II Biotransformations
Biotransformation is a metabolic process that alters chemical substances into forms that can be more easily excreted. nih.gov It is typically divided into two phases. derangedphysiology.com Phase I reactions introduce or expose functional groups (e.g., -OH) through oxidation, reduction, or hydrolysis. longdom.org Phase II reactions are conjugation steps where an endogenous molecule is added to the substance, greatly increasing its water solubility and facilitating its elimination from the body. foodsafety.institutetaylorandfrancis.com
Hydroxylation is a key Phase I oxidation reaction catalyzed primarily by the cytochrome P450 (CYP) family of enzymes. longdom.org This process introduces a hydroxyl group onto the steroid skeleton, which can alter its biological activity and provide a site for subsequent Phase II conjugation. Human cytochrome P450 3A4 (CYP3A4) has been shown to oxidize 5α-Androstan-17β-ol, producing several hydroxylated metabolites. researchgate.net The primary products identified are 18-hydroxy-dihydrotestosterone and 19-hydroxy-dihydrotestosterone. researchgate.net Other potential sites of hydroxylation on related androstanes, such as at the C-6, C-7, and C-11 positions, have been observed in microbiological hydroxylation studies, suggesting the chemical feasibility of these transformations. researchgate.netbohrium.com
Table 3: Identified Hydroxylated Metabolites of 5α-Androstan-17β-ol
| Metabolite | Enzyme System | Position of Hydroxylation | Reference |
|---|---|---|---|
| 18-hydroxy-dihydrotestosterone | Cytochrome P450 3A4 (CYP3A4) | C-18 | researchgate.net |
| 19-hydroxy-dihydrotestosterone | Cytochrome P450 3A4 (CYP3A4) | C-19 | researchgate.net |
Glucuronidation is a major Phase II pathway for the inactivation and elimination of androgens and their metabolites. nih.govaacrjournals.org This reaction involves the transfer of glucuronic acid to the steroid molecule, a process catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov In humans, UGT2B15 and UGT2B17 are the principal enzymes responsible for androgen glucuronidation. oup.comepa.gov
These enzymes conjugate 5α-Androstan-17β-ol and its reduced metabolites, such as 5α-androstane-3α,17β-diol, forming inactive and readily excretable glucuronide derivatives. nih.govepa.gov There is a notable regioselectivity in their action:
UGT2B15 exclusively conjugates the 17-O-hydroxyl group of 5α-Androstan-17β-ol and 5α-androstane-3α,17β-diol. oup.comnih.gov
UGT2B17 is capable of conjugating both the 17-OH position of 5α-Androstan-17β-ol and 5α-androstane-3α,17β-diol, as well as the 3-OH position of androsterone (B159326). oup.comnih.gov
This irreversible conjugation abolishes the affinity of the androgens for their receptor and is a critical step in maintaining androgen homeostasis. nih.gov
Table 4: Glucuronidation of 5α-Androstan-17β-ol and its Metabolites by UGTs
| Enzyme | Substrate(s) | Site of Conjugation | Product(s) |
|---|---|---|---|
| UGT2B15 | 5α-Androstan-17β-ol, 5α-androstane-3α,17β-diol | 17-O-hydroxyl | DHT-17-glucuronide, 3α-diol-17-glucuronide. oup.comnih.gov |
| UGT2B17 | 5α-Androstan-17β-ol, 5α-androstane-3α,17β-diol, Androsterone | 17-O-hydroxyl, 3-O-hydroxyl | DHT-17-glucuronide, 3α-diol-17-glucuronide, Androsterone-3-glucuronide. oup.comnih.gov |
Sulfation represents another significant Phase II conjugation pathway for steroid metabolism. nih.gov This reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the steroid. nih.gov This process, similar to glucuronidation, increases the water solubility of the steroid and facilitates its excretion. While the sulfation of dehydroepiandrosterone (B1670201) (DHEA) by SULT2A1 is well-characterized, this pathway is also involved in the inactivation of other androgens. nih.gov The addition of a sulfate (B86663) group to the hydroxyl positions of 5α-Androstan-17β-ol or its metabolites serves as an effective mechanism for their inactivation and clearance.
Metabolic Interconversions and "Back Conversion" Mechanisms
The metabolic fate of 5α-Androstan-17β-ol and its related metabolites is not a simple unidirectional cascade towards inactivation and excretion. Instead, it involves a dynamic series of reversible enzymatic reactions, allowing for the regeneration of potent androgens from their less active metabolites. This process of "back conversion" is crucial for maintaining androgenic activity within specific target tissues.
The primary interconversions revolve around 5α-dihydrotestosterone (DHT), a potent androgen, and its 3α- and 3β-diol metabolites. Through the action of 3α- or 3β-hydroxysteroid dehydrogenases (HSDs), DHT is reversibly converted to 5α-androstane-3α,17β-diol (3α-diol) or 5α-androstane-3β,17β-diol (3β-diol) glowm.com. The 3α-hydroxysteroid dehydrogenases belong to the aldo-keto reductase (AKR) superfamily of enzymes glowm.com.
While 3α-diol has a significantly lower binding affinity for the androgen receptor compared to DHT, it is not merely an inactive end-product wikipedia.org. The reversibility of the enzymatic action means that 3α-diol can be oxidized back to DHT, effectively restoring its high androgenic potential wikipedia.org. This back conversion is a critical mechanism in tissues where sustained androgenic signaling is required. For instance, studies have demonstrated that 5α-androstane-3β,17β-diol can be readily metabolized back to 17β-hydroxy-5α-androstan-3-one (DHT) in various tissues nih.gov.
The direction of these reactions is heavily dependent on the cellular environment and the availability of specific cofactors. For example, in rat testis homogenates, the metabolism of 5α-androstane-3β,17β-diol to DHT is facilitated by the presence of NAD+ and/or NADP+ nih.gov. Conversely, when a NADPH-generating system is included, the metabolism shifts towards the formation of 5α-androstan-3α,17β-diol nih.gov. This demonstrates the fine-tuned regulation of androgen activity at the pre-receptor level, where the local metabolic milieu dictates whether active androgens are being formed or cleared.
| Substrate | Enzyme Family | Product | Cofactor Preference (if specified) | Reaction Type |
|---|---|---|---|---|
| 17β-hydroxy-5α-androstan-3-one (DHT) | 3α-Hydroxysteroid Dehydrogenase (AKR superfamily) | 5α-androstane-3α,17β-diol | NADPH (reduction) | Reversible Reduction/Oxidation |
| 17β-hydroxy-5α-androstan-3-one (DHT) | 3β-Hydroxysteroid Dehydrogenase | 5α-androstane-3β,17β-diol | - | Reversible Reduction/Oxidation |
| 5α-androstane-3α,17β-diol | 3α-Hydroxysteroid Dehydrogenase | 17β-hydroxy-5α-androstan-3-one (DHT) | NAD+ (oxidation) | "Back Conversion" (Oxidation) nih.gov |
| 5α-androstane-3β,17β-diol | 3-Hydroxysteroid Dehydrogenases | 17β-hydroxy-5α-androstan-3-one (DHT) | NAD+/NADP+ (oxidation) nih.gov | "Back Conversion" (Oxidation) nih.gov |
Comparative Enzymatic Activity Across Species and Biological Systems
The enzymatic machinery responsible for the metabolism of 5α-androstan-17β-ol derivatives exhibits significant variation across different species and within various tissues of the same organism. This diversity in enzymatic activity underscores the tissue-specific regulation of androgen action.
In humans, the skin is a key site of androgen metabolism. The enzyme 5α-reductase, which converts testosterone to DHT, shows markedly different levels of activity depending on the specific skin structure. Studies using microdissected human skin samples revealed that the apocrine sweat glands in the axillary region possess the highest 5α-reductase activity, with values around 400 pmoles/mg dry weight/hr nih.gov. The sebaceous glands also display high activity, ranging from 85-261 pmoles/mg/hr, whereas hair follicles have a significantly lower activity nih.gov. The epidermis shows negligible activity nih.gov. This distribution suggests that the 5α-reduction of testosterone is a critical step for mediating androgenic effects in skin appendages like sweat and sebaceous glands nih.gov. The metabolites identified from this activity include not only DHT but also 5α-androstane-3β,17β-diol and 5α-androstanedione nih.gov.
Comparative studies in rats also highlight tissue-specific metabolic patterns. The interconversion between DHT and 5α-androstane-3α,17β-diol is observable in various rat tissues, with the liver and prostate being prominent sites of this metabolic activity nih.gov. Furthermore, significant metabolism of 5α-androstane-3β,17β-diol to DHT has been recorded in several tissues and organs from rats, including the testis nih.gov.
| Tissue | Species | Enzyme Activity (pmoles/mg dry weight/hr) | Key Metabolites Formed |
|---|---|---|---|
| Apocrine Sweat Gland (Axilla) | Human | ~400 nih.gov | 5α-dihydrotestosterone, 5α-androstane-3β,17β-diol, 5α-androstanedione nih.gov |
| Sebaceous Gland | Human | 85 - 261 nih.gov | |
| Hair Follicle | Human | Significantly lower than sebaceous gland nih.gov | |
| Epidermis | Human | Negligible nih.gov | - |
Table of Mentioned Compounds
| Common Name/Abbreviation | Full Chemical Name |
| DHT | 17β-hydroxy-5α-androstan-3-one (5α-dihydrotestosterone) |
| 3α-diol | 5α-androstane-3α,17β-diol |
| 3β-diol | 5α-androstane-3β,17β-diol |
| Androsterone | 5α-androstan-3α-ol-17-one |
| Testosterone | 17β-hydroxyandrost-4-en-3-one |
| 5α-androstanedione | 5α-androstane-3,17-dione |
| Androstenedione | Androst-4-ene-3,17-dione |
| Estrone | 3-hydroxyestra-1,3,5(10)-trien-17-one |
| 17β-estradiol | Estra-1,3,5(10)-triene-3,17β-diol |
Molecular Interactions and Receptor Biology of 5α Androstan 17β Ol
Androgen Receptor (AR) Binding and Signaling Mechanisms
The biological actions of 5α-Androstan-17β-ol, also known as dihydrotestosterone (B1667394) (DHT), are primarily mediated through its interaction with the androgen receptor (AR), a ligand-dependent transcription factor belonging to the nuclear receptor superfamily. benthamscience.comabcam.com This interaction initiates a cascade of molecular events that ultimately leads to the regulation of target gene expression.
5α-Androstan-17β-ol is a high-affinity ligand for the androgen receptor. oup.com Its binding affinity is notably higher than that of its precursor, testosterone (B1683101). This strong and selective binding is a key determinant of its potent androgenic effects. The relative binding affinity (RBA) of various androgens to the AR has been a subject of extensive research, providing a comparative measure of their potency. The synthetic androgen methyltrienolone (B1676529) (R1881) is often used as a reference compound in these assays.
The binding of 5α-Androstan-17β-ol to the AR is highly specific. This specificity ensures that the androgenic signal is transduced accurately, leading to the regulation of a precise set of genes in target tissues. Studies have demonstrated the ability of 5α-Androstan-17β-ol to selectively complex with the specific receptors in the cytosol. nih.gov
Table 1: Relative Binding Affinity of Various Androgens to the Androgen Receptor
| Compound | Relative Binding Affinity (RBA) (%) |
|---|---|
| Methyltrienolone (R1881) | 100 |
| 5α-Androstan-17β-ol (DHT) | 85 |
| Testosterone | 37 |
| 19-Nortestosterone (Nandrolone) | 53 |
Data compiled from multiple sources. wikipedia.orgnih.gov
The cellular and subcellular localization of the androgen receptor is a critical aspect of its function and is tightly regulated by the presence of its ligand, 5α-Androstan-17β-ol. In the absence of an androgen, the AR is predominantly located in the cytoplasm, where it is part of a large multiprotein complex that includes heat shock proteins (HSPs) such as HSP90 and HSP70. abcam.comnih.gov This complex maintains the receptor in an inactive conformation but primed for ligand binding.
Upon binding to 5α-Androstan-17β-ol, the AR undergoes a conformational change that leads to its dissociation from the HSP complex. abcam.com This unmasking of the nuclear localization signal (NLS) on the AR facilitates its translocation into the nucleus. abcam.comnih.gov Once inside the nucleus, the ligand-activated AR can bind to specific DNA sequences known as androgen response elements (AREs) in the regulatory regions of target genes. nih.gov The withdrawal of the ligand results in the export of the AR from the nucleus back to the cytoplasm, rendering it transcriptionally inactive. nih.gov
The localization of the AR is therefore a dynamic process, with a clear distinction between its inactive state in the cytoplasm and its active, DNA-bound state within the nucleus. This ligand-dependent trafficking is a fundamental mechanism for controlling androgen signaling.
The binding of 5α-Androstan-17β-ol to the ligand-binding domain (LBD) of the androgen receptor induces a significant conformational change in the receptor protein. researchgate.net This alteration is the initial trigger for a series of events that culminate in the modulation of gene expression. The conformational shift causes the dissociation of heat shock proteins, which in their unbound state, keep the receptor in an inactive state. abcam.com
Following the release from the chaperone proteins, the activated AR dimerizes, and this homodimer is then translocated into the nucleus. abcam.comwikipedia.org Within the nucleus, the AR dimer recognizes and binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes. nih.gov The consensus ARE is typically composed of two inverted hexameric half-sites. nih.gov
The binding of the AR to AREs serves as a platform for the recruitment of a complex array of co-regulatory proteins, including co-activators and co-repressors. nih.gov These co-regulators are essential for the subsequent steps of transcriptional regulation, which involve chromatin remodeling and the assembly of the general transcription machinery, ultimately leading to an increase or decrease in the transcription of androgen-responsive genes. nih.govdtic.mil The specific set of genes regulated by 5α-Androstan-17β-ol varies depending on the cell type and developmental stage. dtic.mil
Neurosteroidogenic Actions and GABAA Receptor Modulation
Beyond its classical androgenic functions, metabolites of 5α-Androstan-17β-ol also exhibit significant activity within the central nervous system as neurosteroids, modulating neuronal excitability through non-genomic mechanisms.
5α-Androstane-3α,17β-diol (also known as Adiol) is a metabolite of 5α-Androstan-17β-ol, formed through the action of the enzyme 3α-hydroxysteroid dehydrogenase. nih.gov Adiol is recognized as an endogenous neurosteroid, a class of steroids that are synthesized within the brain and can rapidly alter neuronal excitability. nih.gov While Adiol has weak affinity for the androgen receptor, it plays a significant role in the central nervous system through its interaction with other receptor systems. nih.govdoi.org
The synthesis of Adiol from testosterone via 5α-Androstan-17β-ol highlights a pathway through which circulating androgens can be converted into neuroactive compounds within the brain. nih.gov This local production allows for rapid and targeted modulation of neuronal function.
5α-Androstane-3α,17β-diol acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. nih.govnih.gov GABAA receptors are the major inhibitory neurotransmitter receptors in the central nervous system. When activated by GABA, they open an intrinsic chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. wikipedia.org
As a positive allosteric modulator, Adiol does not bind to the same site as GABA but to a distinct site on the receptor complex. wikipedia.org This binding enhances the effect of GABA, increasing the frequency or duration of the chloride channel opening. wikipedia.org This potentiation of GABAergic inhibition results in a general dampening of neuronal excitability. Research has shown that Adiol can produce a concentration-dependent enhancement of GABA-activated currents. nih.gov
The structural features of neurosteroids are crucial for their modulatory activity at the GABAA receptor. Specifically, a 3α-hydroxyl group on the A-ring of the steroid nucleus is a key requirement for positive allosteric modulation. nih.gov This mechanism of action is distinct from the genomic effects mediated by the androgen receptor and provides a pathway for the rapid, non-transcriptional effects of 5α-Androstan-17β-ol metabolites in the brain.
Impact on Neuronal Excitability and Central Nervous System Function
5α-Androstan-17β-ol and its metabolites are classified as neuroactive steroids, meaning they are synthesized in the central nervous system (CNS) and can modulate neuronal function. nih.govfrontiersin.org One of the primary mechanisms through which these compounds influence the CNS is by modulating neuronal excitability, largely through interactions with ligand-gated ion channels. nih.govnih.gov
A significant body of research has focused on the interaction between metabolites of 5α-dihydrotestosterone (DHT), such as 5α-androstane-3α,17β-diol (also known as androstanediol), and the γ-aminobutyric acid type A (GABA-A) receptor. nih.govnih.gov The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the brain, and its activation leads to a decrease in neuronal excitability. mdpi.com
Androstanediol acts as a potent positive allosteric modulator of the GABA-A receptor. nih.govnih.gov This means it binds to a site on the receptor that is distinct from the GABA binding site and enhances the receptor's response to GABA. nih.gov This potentiation of GABA-activated currents results in increased inhibition of neurons, which is the molecular basis for the anticonvulsant and anxiolytic properties observed for some of these steroids. nih.govnih.gov
Studies using whole-cell recordings from hippocampal CA1 pyramidal cells have demonstrated that androstanediol, but not its 3β-epimer, causes a concentration-dependent enhancement of GABA-activated currents. nih.gov At a concentration of 1 µM, androstanediol can produce a 50% potentiation of the GABA response. nih.gov At higher concentrations, it can also directly activate the GABA-A receptor in the absence of GABA. nih.gov This modulation of GABAergic inhibition suggests that such neurosteroids could be key mediators of testosterone's effects on neuronal excitability and seizure susceptibility. nih.govnih.gov
The specific structure of the steroid is crucial for its activity at the GABA-A receptor. A 3α-hydroxyl group on the A-ring of the steroid nucleus is a key requirement for this positive modulatory effect, a feature shared with other potent neurosteroids like allopregnanolone. nih.govnih.gov
| Compound | Effect on GABA-A Receptor | Observed CNS Impact | Key Structural Feature |
|---|---|---|---|
| 5α-androstane-3α,17β-diol (Androstanediol) | Positive Allosteric Modulator; enhances GABA-activated currents. nih.govnih.gov | Anticonvulsant and neuroprotective properties. nih.gov | 3α-hydroxyl group. nih.gov |
| 5α-androstane-3β,17β-diol | Does not potentiate GABA-activated currents. nih.gov | Lacks significant GABAergic modulatory activity. nih.gov | 3β-hydroxyl group. nih.gov |
Interactions with Other Nuclear Receptors and Non-Genomic Pathways
Beyond its profound effects on membrane-bound GABA-A receptors, 5α-Androstan-17β-ol and its isomers engage in complex interactions with intracellular nuclear receptors and can trigger rapid, non-genomic signaling cascades.
While its precursor, dihydrotestosterone (DHT), is the most potent natural androgen acting via the androgen receptor (AR), the metabolite 5α-androstane-3β,17β-diol (3β-Adiol) does not bind to the AR. nih.gov Instead, it has been shown to be an efficient ligand for the estrogen receptor beta (ERβ). nih.govnih.gov This interaction is physiologically significant; for example, 3β-Adiol exerts a potent inhibitory effect on prostate cancer cell migration through the activation of ERβ signaling. nih.gov Interestingly, this effect is not replicated by estradiol, suggesting distinct activation pathways for ERβ by different ligands. nih.gov Through ERβ, 3β-Adiol can also induce the expression of E-cadherin, a protein known to suppress metastasis formation. nih.gov
In contrast, the 3α-isomer, 5α-androstane-3α,17β-diol (3α-diol), has been shown to regulate the level of the androgen receptor (AR) protein in astrocytes, which are critical support cells in the central nervous system. nih.gov This suggests a complex interplay where metabolites of a potent androgen can modulate both estrogen and androgen receptor pathways.
The actions of these steroids are not limited to the classical genomic pathways that involve the translocation of receptors to the nucleus to regulate gene transcription. nih.govresearchgate.net They also initiate rapid, non-genomic effects by activating intracellular signaling pathways. nih.govnih.gov For instance, 3α-diol can rapidly activate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway as well as the mitogen-activated protein kinase (MAPK) signaling pathway in astrocytes. nih.gov These non-genomic actions are initiated at the cell membrane and can influence a variety of cellular processes, including cell survival and motility, independently of gene transcription. nih.govnih.govnih.gov The activation of these second messenger systems represents a crucial mechanism through which neurosteroids can exert rapid modulatory effects within the CNS. nih.govresearchgate.net
| Compound | Primary Nuclear Receptor Target | Non-Genomic Pathway Activated | Example of Functional Outcome |
|---|---|---|---|
| 5α-androstane-3β,17β-diol (3β-Adiol) | Estrogen Receptor β (ERβ). nih.govnih.gov | ERβ signaling cascade. nih.gov | Inhibition of prostate cancer cell migration. nih.gov |
| 5α-androstane-3α,17β-diol (3α-diol) | Regulates Androgen Receptor (AR) levels. nih.gov | PI3K/Akt and MAPK/ERK pathways. nih.gov | Regulation of astrocyte motility and survival. nih.gov |
Synthetic Methodologies and Chemical Derivatization for Research Applications
Strategies for the Total and Semisynthesis of 5α-Androstan-17β-ol
The preparation of 5α-androstan-17β-ol can be achieved through both total synthesis, which builds the molecule from simple precursors, and semisynthesis, which modifies existing steroid scaffolds. Semisynthesis is often more practical due to the complex stereochemistry of the steroid nucleus.
A common and efficient route to 5α-androstan-17β-ol involves the reduction of the 17-keto group of readily available steroid intermediates. One such key intermediate is 3β-hydroxy-5α-androstan-17-one, also known as epiandrosterone (B191177). The synthesis typically involves the stereoselective reduction of the ketone at the C-17 position to yield the desired 17β-hydroxyl group.
The reduction of the 17-ketone of 3β-hydroxy-5α-androstan-17-one can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) in methanol (B129727) is a commonly used reagent for this transformation. This method preferentially forms the thermodynamically more stable equatorial alcohol, which corresponds to the 17β-hydroxyl configuration.
An example of a synthetic sequence starting from 3β-hydroxy-5α-androstan-17-one is outlined below:
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | 3β-hydroxy-5α-androstan-17-one | Acetic anhydride, pyridine | 3β-acetoxy-5α-androstan-17-one |
| 2 | 3β-acetoxy-5α-androstan-17-one | Sodium borohydride (NaBH4) | 3β-acetoxy-5α-androstan-17β-ol |
| 3 | 3β-acetoxy-5α-androstan-17β-ol | Hydrolysis (e.g., K2CO3, MeOH) | 5α-androstan-3β,17β-diol |
Further modifications at the 3-position can then be carried out to yield 5α-androstan-17β-ol if desired, for instance, through oxidation of the 3β-hydroxyl group to a ketone followed by subsequent reduction or deoxygenation.
Achieving the correct stereochemistry at various chiral centers is a critical aspect of steroid synthesis. In the context of 5α-androstan-17β-ol synthesis, stereoselective control is particularly important for the reduction of the 17-keto group and any modifications to the A/B ring juncture.
The reduction of a 17-keto group in the androstane (B1237026) series generally yields the 17β-hydroxy epimer as the major product due to steric hindrance. The incoming hydride reagent preferentially attacks from the less hindered α-face of the steroid nucleus, resulting in the formation of the equatorial 17β-alcohol. The choice of reducing agent can influence the stereoselectivity of this reduction. While sodium borohydride is effective, other reagents like lithium aluminium hydride (LiAlH4) can also be used, often with similar stereochemical outcomes at the 17-position.
For modifications at other positions, such as the introduction of substituents at C-2 or C-3, the stereochemical outcome is highly dependent on the reaction conditions and the nature of the substrate. For instance, the reduction of a 3-keto group in the 5α-androstane series can lead to either the 3α (axial) or 3β (equatorial) alcohol. The use of bulky reducing agents, such as lithium tris-(R,S-1,2-dimethylpropyl)-borohydride, can favor the formation of the axial alcohol, whereas less hindered reagents like sodium borohydride tend to produce the equatorial alcohol as the major product.
Design and Synthesis of Novel 5α-Androstane Derivatives
The modification of the 5α-androstane skeleton allows for the exploration of structure-activity relationships and the development of compounds with novel biological properties. These modifications include the introduction of heteroatoms into the steroid rings and the substitution at specific positions.
The replacement of a carbon atom with a heteroatom, such as sulfur (thia-steroids) or oxygen (oxa-steroids), can significantly alter the biological activity of the steroid.
Thia-steroids: The synthesis of 2-thia-A-nor-5α-androstan-17β-ol has been reported. This modification involves replacing the C-2 and C-3 carbons with a sulfur atom, creating a five-membered A-ring. The synthesis starts from 17β-hydroxy-2,3-seco-5α-androstane-2,3-dioic acid, which is degraded and then cyclized with sodium hydrosulfide (B80085) (NaSH) to form the thia-steroid.
Oxa-steroids: The introduction of an oxygen atom into the steroid nucleus can be achieved through various methods. For example, 17β-hydroxy-2-oxa-5α-androstan-3-one can be synthesized from 17β-hydroxy-5α-androstan-3-one (dihydrotestosterone). The synthesis involves acetylation of the 17β-hydroxyl group, followed by dehydrogenation to introduce a double bond in the A-ring. Subsequent oxidative cleavage of the double bond and reduction of the resulting seco-acid with sodium borohydride yields the 2-oxa-lactone.
Modifications at specific positions of the androstane nucleus can lead to derivatives with altered receptor binding affinity, metabolic stability, and biological activity.
2α,3α-Difluoromethylene: The introduction of fluorine atoms can significantly impact the electronic properties and metabolic stability of a steroid. While the direct synthesis of a 2α,3α-difluoromethylene derivative of 5α-androstan-17β-ol is not widely reported, general methods for the fluorination of steroids can be applied. These methods often involve the use of specialized fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor®. The synthesis of difluoromethylene steroids often proceeds through the addition of difluorocarbene to a double bond. For instance, the synthesis of 6α,7α- and 6β,7β-difluoromethylene corticoids has been achieved by the addition of difluorocarbene to Δ4,6-3-keto steroids. A similar strategy could potentially be adapted for the A-ring of an androstane precursor.
17-Amino: The introduction of an amino group at the 17-position can be achieved from a 17-keto steroid. The ketone can be converted to an oxime, which is then reduced to the corresponding amine. This process can yield both the 17α- and 17β-amino isomers, which may require separation. The synthesis of various 17-amino-5α-androstan-3-ol derivatives has been reported, starting from plant-derived steroids.
17α-Methyl: The introduction of a 17α-methyl group is a common modification in synthetic anabolic steroids. This is typically achieved by the reaction of a 17-keto steroid with a methyl Grignard reagent (e.g., methylmagnesium bromide) or methyllithium. This addition reaction proceeds via nucleophilic attack on the carbonyl carbon, leading to the formation of the 17α-methyl-17β-hydroxy derivative.
The synthesis of androstane analogs serves as a powerful tool to probe the interactions between steroids and their receptors, such as the androgen receptor (AR). By systematically modifying the structure of 5α-androstan-17β-ol and evaluating the biological activity of the resulting analogs, researchers can map the binding pocket of the receptor and identify key structural features required for binding and activation.
These molecular probes can include derivatives with altered stereochemistry, the introduction of bulky or functional groups at various positions, and the incorporation of heteroatoms. For example, the synthesis of androstane derivatives with different substituents at the 17-position, such as spiro-δ-lactones, has been explored to develop inhibitors of enzymes like 17β-hydroxysteroid dehydrogenases. These inhibitors can serve as molecular probes to study the active site of these enzymes.
Furthermore, the development of analogs with fluorescent tags or radiolabels allows for direct visualization and quantification of receptor binding. These probes are invaluable in techniques such as fluorescence microscopy, autoradiography, and positron emission tomography (PET) for studying receptor distribution and dynamics in cells and tissues.
Structure-Activity Relationship (SAR) Studies of 5α-Androstane Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. collaborativedrug.comdrugdesign.org For 5α-androstane derivatives, these studies have been crucial in designing molecules with specific therapeutic properties, such as anabolic agents, androgen receptor inhibitors, and aromatase inhibitors. uomustansiriyah.edu.iqnih.gov
The core 5α-androstane skeleton provides a rigid framework that can be systematically modified to probe interactions with biological targets. Key modifications often involve the functional groups at the C-3 and C-17 positions, as well as alterations to the steroidal rings (A, B, C, and D). uomustansiriyah.edu.iq
Key Findings from SAR Studies:
C-3 Position: The nature of the substituent at the C-3 position significantly impacts activity. For instance, the presence of a carbonyl group is not always essential for anti-aromatase activity in certain derivatives. nih.gov Modifications at this position, such as methylation, can lead to distinct stereoisomers with differing biological profiles. nih.gov
C-17 Position: The 17β-hydroxyl group is often critical for androgenic and anabolic activities, facilitating key interactions with the androgen receptor. uomustansiriyah.edu.iq Esterification of this hydroxyl group, as seen in derivatives like drostanolone (B1670957) enanthate, can alter the pharmacokinetic properties of the molecule. mdpi.com Modifications at the 17α-position, including alkylation, have been explored to create derivatives with altered metabolic stability and activity profiles. uomustansiriyah.edu.iqnih.gov
Other Substitutions: Introduction of substituents at other positions can fine-tune the biological activity. For example, 2α-methylation in drostanolone is a key structural feature. mdpi.com Halogenation, such as the introduction of a chloro group at the 3-position, has been investigated in the context of creating novel designer steroids. nih.gov
The table below summarizes the impact of specific structural modifications on the biological activity of 5α-androstane derivatives.
| Structural Modification | Position | Effect on Biological Activity | Example Compound Class |
| Carbonyl Group | C-3 | Not essential for anti-aromatase activity in some derivatives. nih.gov | Aromatase Inhibitors |
| Hydroxyl Group | C-17β | Often essential for androgenic/anabolic activity. uomustansiriyah.edu.iq | Anabolic Steroids |
| Alkylation | C-17α | Can enhance activity and metabolic stability. uomustansiriyah.edu.iq | Synthetic Androgens |
| Esterification | C-17β | Modifies pharmacokinetics (e.g., longer half-life). mdpi.com | Prodrugs (e.g., Drostanolone enanthate) |
| Ring Expansion (Lactone) | D-ring | Decreases aromatase inhibitory potency. nih.gov | Aromatase Inhibitors |
| Stereochemistry | 5α | Required for some activities like aromatase inhibition. nih.gov | Aromatase Inhibitors |
These SAR studies provide a rational basis for the design of new 5α-androstane derivatives with improved potency, selectivity, and therapeutic profiles.
Biocatalytic Transformations and Green Chemistry Approaches in Androstane Synthesis
In recent years, the principles of green chemistry have been increasingly applied to steroid synthesis to develop more sustainable and environmentally friendly processes. researchgate.netresearchgate.net This includes the use of biocatalysis, which employs whole microbial cells or isolated enzymes to perform specific and selective chemical transformations on the steroid nucleus. orientjchem.org
Biocatalytic Transformations:
Microbial transformations offer a powerful tool for modifying androstane steroids with high regio- and stereoselectivity, often achieving transformations that are challenging through conventional chemical methods. orientjchem.org Fungi, bacteria, and yeasts possess diverse enzyme systems, such as cytochrome P450 monooxygenases (P450s) and hydroxysteroid dehydrogenases (HSDs), capable of catalyzing a wide range of reactions. orientjchem.orgnih.govdtu.dk
Hydroxylation: A key industrial application of biocatalysis is the specific hydroxylation of the steroid core at positions that are chemically inert. orientjchem.orgresearchgate.net For example, P450 enzymes have been identified that can introduce a hydroxyl group at the C-14 position of androstenedione (B190577), a crucial step in the synthesis of cardiotonic steroids. researchgate.net
Baeyer-Villiger Oxidation: Filamentous fungi like Penicillium vinaceum can perform Baeyer-Villiger oxidations on androstane substrates. This reaction converts cyclic ketones into lactones, demonstrating the versatility of microbial enzymes in steroid modification. nih.gov The transformation of epiandrosterone and androsterone (B159326) by this fungus results in oxidation at both the C-3 and C-17 positions. nih.gov
Reductions and Dehydrogenations: Enzymes like carbonyl reductases can perform stereoselective reductions of keto groups. For instance, a 17β-carbonyl reductase has been used in an enzymatic cascade to synthesize the anabolic steroid boldenone (B1667361) from 4-androstene-3,17-dione. rsc.org
Green Chemistry Approaches:
Beyond biocatalysis, other green chemistry principles are being applied to androstane synthesis to reduce environmental impact. researchgate.netsynthiaonline.com
Alternative Energy Sources: Microwave (MW) irradiation has been successfully used to accelerate reactions in steroid synthesis, such as the Baeyer-Villiger oxidation of 17-oxo-5α-androstan-3β-yl acetate, leading to shorter reaction times and often higher yields. researchgate.netnih.gov
Milder Reagents: There is a focus on replacing hazardous and corrosive reagents with more environmentally benign alternatives. For example, the toxic Jones reagent (containing chromate) for oxidation has been replaced by milder systems like N-methylmorpholine N-oxide/tetrapropylammonium perruthenate (NMO/TPAP) in the synthesis of 5α-dihydrotestosterone. nih.gov
The table below highlights key biocatalytic and green chemistry methods applied to androstane synthesis.
| Method | Description | Enzyme/Reagent/Condition | Application Example |
| Biocatalysis | |||
| Microbial Hydroxylation | Introduction of -OH groups at specific positions. researchgate.net | P450 enzymes (e.g., CYP11411) | Synthesis of 14α-hydroxyandrostenedione. researchgate.net |
| Microbial Baeyer-Villiger Oxidation | Conversion of ketones to lactones. nih.gov | Penicillium vinaceum (BVMOs) | Oxidation of epiandrosterone at C-3 and C-17. nih.gov |
| Enzymatic Reduction | Stereoselective reduction of carbonyl groups. rsc.org | 17β-Carbonyl Reductase (17β-CR) | Synthesis of boldenone. rsc.org |
| Green Chemistry | |||
| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions. researchgate.net | Microwaves | Baeyer-Villiger oxidation of 17-oxo-5α-androstan-3β-yl acetate. researchgate.net |
| Mild Oxidation | Replacement of hazardous oxidizing agents. nih.gov | NMO/TPAP | Oxidation of a 3-hydroxy group in a DHT precursor. nih.gov |
| Chemoenzymatic Cascade | Combining chemical and enzymatic steps in one pot. rsc.org | Engineered E. coli cells | Asymmetric synthesis of boldenone. rsc.org |
The integration of biocatalysis and green chemistry principles is paving the way for more efficient, selective, and sustainable methods for the synthesis and derivatization of 5α-androstane compounds, with significant implications for pharmaceutical research and development. researchgate.netresearchgate.net
Advanced Analytical Methodologies in 5α Androstan 17β Ol Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for isolating 5α-Androstan-17β-ol from complex biological matrices and accurately measuring its concentration. The choice of technique is often dictated by the sample type, the required sensitivity, and the specific research question being addressed.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Steroid Profiling and metabolite Identification
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and well-established technique for comprehensive steroid profiling. nih.gov Its high chromatographic resolution and specificity make it ideal for analyzing complex mixtures of steroids in biological fluids like urine and blood. nih.govmdpi.com For the analysis of 5α-Androstan-17β-ol and related steroids, which have low volatility, a derivatization step is typically required to increase their thermal stability and improve their chromatographic behavior. nih.gov This often involves converting the hydroxyl and keto groups into more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers. rsc.orgnih.gov
In steroid profiling, GC-MS/MS allows for the simultaneous measurement of a wide range of androgens and their metabolites. This is invaluable for studying steroidogenic pathways and diagnosing various endocrine disorders. nih.govmdpi.com The mass spectrometer, operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, provides high sensitivity and selectivity, enabling the detection of trace amounts of steroids. rsc.orgnih.gov For metabolite identification, the fragmentation patterns generated by the mass spectrometer offer crucial structural information, aiding in the elucidation of biotransformation products of 5α-Androstan-17β-ol. nih.govnih.gov For instance, GC-MS/MS has been instrumental in identifying novel designer steroids and their metabolites in anti-doping research. nih.govresearchgate.net
| Parameter | Typical Conditions for Steroid Analysis |
|---|---|
| Column | HP5-MS capillary column (e.g., 25 m x 0.20 mm i.d., 0.33 μm film thickness) unb.br |
| Injector Temperature | 280 °C unb.br |
| Oven Temperature Program | Initial temperature of 200°C, ramped to 300°C unb.br |
| Carrier Gas | Helium nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV unb.br |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) rsc.orgnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Neurosteroid Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for the analysis of steroids, including neurosteroids like 5α-Androstan-17β-ol, in various biological matrices such as serum, plasma, and brain tissue. mdpi.comnih.govoup.com This technique offers several advantages over traditional methods like immunoassays, including higher specificity, sensitivity, and the ability to measure multiple analytes simultaneously. nih.govoup.com The challenges of analyzing 5α-Androstan-17β-ol, which circulates at low concentrations and ionizes inefficiently, can be overcome through derivatization with reagents that enhance ionization efficiency. nih.govendocrine-abstracts.org
In neurosteroid research, LC-MS/MS is crucial for quantifying the low levels of androgens present in the brain and understanding their physiological roles. nih.gov The method typically involves a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to clean up the sample, followed by chromatographic separation on a reverse-phase column and detection by a triple quadrupole mass spectrometer. thermofisher.comendocrine-abstracts.org The high sensitivity of modern LC-MS/MS systems allows for the reliable measurement of steroid concentrations down to the picogram per milliliter level. thermofisher.com This capability is essential for studying the subtle changes in neurosteroid levels associated with various physiological and pathological conditions. nih.govnih.gov
| Parameter | Typical Conditions for Androgen Analysis |
|---|---|
| Column | Accucore C18 (e.g., 100 x 2.1 mm, 2.6 μm) thermofisher.com |
| Mobile Phase | Gradient of water and methanol (B129727) with 0.1% formic acid or ammonium (B1175870) fluoride (B91410) thermofisher.comendocrine-abstracts.org |
| Ionization Mode | Electrospray Ionization (ESI), positive mode thermofisher.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) endocrine-abstracts.org |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) thermofisher.comendocrine-abstracts.org |
High-Performance Liquid Chromatography (HPLC) in Steroid Assays
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of steroids, including 5α-Androstan-17β-ol. sielc.comsielc.com While often coupled with mass spectrometry for enhanced sensitivity and specificity, HPLC with ultraviolet (UV) detection can also be employed for steroid assays, particularly when analyzing samples with higher concentrations of the analyte. sielc.com The separation is typically achieved on a reverse-phase column, where the choice of stationary phase and mobile phase composition is critical for resolving structurally similar steroids. sielc.comsielc.com
For the analysis of 5α-Androstan-17β-ol, a C18 or a specialized reverse-phase column like Newcrom R1 can be used. sielc.com The mobile phase often consists of a mixture of acetonitrile, water, and an acid such as phosphoric acid or formic acid to ensure good peak shape. sielc.comsielc.com HPLC methods are valuable for isolating metabolites of 5α-Androstan-17β-ol for further characterization and for quantifying the compound in various in vitro and in vivo studies. researchgate.netnih.gov The scalability of HPLC also allows for its use in preparative separations to isolate impurities or metabolites for subsequent structural analysis. sielc.com
| Parameter | Example Conditions for 5α-Androstan-17β-ol Analysis |
|---|---|
| Column | Newcrom R1 or Primesep 100 sielc.comsielc.com |
| Mobile Phase | Acetonitrile, water, and phosphoric acid sielc.comsielc.com |
| Detection | UV at 200 nm sielc.com |
| Flow Rate | Dependent on column dimensions and particle size |
| Application | Quantification, metabolite separation, impurity isolation sielc.comresearchgate.net |
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic techniques are fundamental for the unambiguous identification and structural elucidation of 5α-Androstan-17β-ol. These methods provide detailed information about the molecular structure, connectivity of atoms, and the nature of chemical bonds within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including steroids like 5α-Androstan-17β-ol. nih.govnih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign all the proton and carbon signals in the molecule's spectrum. nih.govejournal.by The chemical shifts (δ), coupling constants (J), and signal multiplicities in the ¹H NMR spectrum provide detailed information about the electronic environment and connectivity of the hydrogen atoms. nih.gov Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. nih.govnih.gov
The detailed structural information obtained from NMR is crucial for confirming the identity of synthesized compounds, identifying unknown metabolites, and characterizing novel designer steroids. nih.govnih.gov For instance, in the investigation of a new designer steroid, NMR was used alongside GC-MS to definitively identify the structure of the compound. nih.gov The precise assignment of all NMR signals for androstane (B1237026) derivatives provides a valuable reference for future studies on related compounds. nih.gov
| Nucleus | Characteristic Chemical Shifts (ppm) for Androstane Skeleton |
|---|---|
| ¹H (C-18 methyl) | ~0.7-0.8 |
| ¹H (C-19 methyl) | ~0.8-1.0 |
| ¹H (C-17 proton) | ~3.6 (triplet) |
| ¹³C (C-17) | ~81 nih.gov |
| ¹³C (C-13) | ~43 nih.gov |
| ¹³C (C-10) | ~35 nih.gov |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. mdpi.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to these vibrations. For 5α-Androstan-17β-ol, characteristic IR bands would include a broad O-H stretching vibration for the hydroxyl group (around 3200-3600 cm⁻¹) and C-H stretching vibrations for the alkane backbone (around 2850-3000 cm⁻¹). nih.gov
Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. The resulting Raman spectrum also provides a vibrational fingerprint of the molecule. While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of 5α-Androstan-17β-ol, aiding in its identification and structural characterization. nih.gov
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | ~3200-3600 (broad) mdpi.com | Weak or not observed |
| C-H Stretch (alkane) | ~2850-3000 mdpi.com | ~2850-3000 |
| C-O Stretch | ~1000-1260 | Can be observed |
| C-C Stretch | Fingerprint region | Strong in the fingerprint region |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool in the analysis of 5α-Androstan-17β-ol, providing precise information on its molecular weight and structure through fragmentation analysis. The monoisotopic mass of 5α-Androstan-17β-ol is 276.24532 Da, corresponding to its chemical formula C₁₉H₃₂O.
When coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS allows for the separation and identification of 5α-Androstan-17β-ol from other steroids. In techniques like electrospray ionization (ESI) tandem mass spectrometry (MS/MS), the molecule is first ionized and then subjected to collision-induced dissociation. This process breaks the molecule into characteristic fragment ions. The analysis of these fragments provides a structural fingerprint, allowing for unambiguous identification.
The fragmentation pattern is highly dependent on the structure of the steroid nucleus. For instance, stereochemical differences, such as those between 5α- and 5β-isomers of related androstanes, can be differentiated based on the relative abundance of product ions. The study of these fragmentation pathways is essential for distinguishing between closely related steroid isomers in complex samples, which is a common challenge in steroid analysis.
Table 1: Key Mass Spectrometry Data for 5α-Androstan-17β-ol
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₉H₃₂O | |
| Monoisotopic Mass | 276.24532 Da | |
| Average Mass | 276.457 Da | |
| Common Ionization Techniques | Electron Ionization (EI), Electrospray Ionization (ESI) |
| Key Analytical Application | Identification and structural elucidation via fragmentation patterns | |
X-ray Diffraction for Crystal Structure Determination
X-ray diffraction is a powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. This method provides unambiguous data on bond lengths, bond angles, and stereochemistry, which are fundamental to understanding a molecule's biological activity.
For steroids like 5α-Androstan-17β-ol and its derivatives, single-crystal X-ray diffraction is used to elucidate the exact conformation of the steroid's four-ring structure. In a study on a derivative, 2α-Methyl-5α-androstan-17β-ol-3-one-17β-heptanoate, X-ray diffraction revealed that it crystallized in the monoclinic P2₁ space group. Such analyses confirm the chair and half-chair conformations of the cyclohexane (B81311) and cyclopentane (B165970) rings, respectively, and the specific orientation of substituent groups. This detailed structural information is critical for research in areas like drug design and molecular recognition at receptor sites.
Table 2: Example Crystallographic Data for a 5α-Androstan-17β-ol Derivative
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁ | |
| Application | Elucidation of 3D molecular structure, absolute configuration, and intermolecular interactions. |
| Significance | Provides foundational data for structure-activity relationship studies. | |
Immunoanalytical Methods for Androgen Detection (e.g., Radioimmunoassay)
Immunoanalytical methods, particularly radioimmunoassay (RIA), are highly sensitive techniques used for the quantification of androgens like 5α-Androstan-17β-ol in biological fluids. RIA operates on the principle of competitive binding, where a radiolabeled antigen (e.g., tritium-labeled 5α-androstane-3α,17β-diol) competes with the unlabeled antigen in a sample for a limited number of specific antibody binding sites. The amount of radioactivity measured is inversely proportional to the concentration of the target androgen in the sample.
RIA procedures have been developed for the simultaneous measurement of testosterone (B1683101), 5α-androstan-17β-ol-3-one (DHT), and various diols including 5α-androstane-3α,17β-diol and 5α-androstane-3β,17β-diol in plasma. These assays require a purification step, often using column chromatography, to separate the different steroids before quantification. The high specificity of the antibodies used and the sensitivity of radiometric detection allow for the measurement of androgens at very low concentrations (ng/mL or µ g/24h ).
Table 3: Application of Radioimmunoassay (RIA) in Androgen Research
| Analyte Measured | Sample Matrix | Key Finding | Reference |
|---|---|---|---|
| 5α-androstane-3α,17β-diol & 3β-diol | Rabbit Plasma | Simultaneous measurement of multiple androgens achieved. | |
| Androsterone (B159326), 5α-androstane-3α,17β-diol & 3β-diol | Rat Serum, Ovarian Tissue | Development of specific antibodies for RIA of hormone metabolites. |
Application in Metabolomics for Comprehensive Metabolic Profiling
Metabolomics provides a comprehensive snapshot of the entire physiology of an organism by simultaneously screening multiple metabolic pathways. 5α-Androstan-17β-ol and its metabolites are important components of the steroid metabolome. Non-targeted metabolomics approaches, often using high-resolution mass spectrometry, can identify and quantify a wide range of metabolites, including steroid conjugates, in various biological matrices like plasma, urine, and tissue.
In comprehensive metabolomic studies, derivatives of 5α-Androstan-17β-ol, such as 5α-androstan-3β,17β-diol disulfate, are profiled to understand systemic changes in steroid metabolism in response to various conditions or treatments. This approach is advantageous over other "omics" because it integrates changes in gene expression and protein levels to provide a direct readout of physiological status. Furthermore, metabolic investigations using techniques like GC-MS/MS are crucial for identifying novel metabolites of synthetic androgens related to the 5α-androstan-17β-ol structure, which is important in fields like anti-doping research.
Table 4: Role of 5α-Androstan-17β-ol in Metabolomics Studies
| Study Type | Analytical Technique | Matrix | Relevance of 5α-Androstan-17β-ol | Reference |
|---|---|---|---|---|
| Comprehensive Metabolic Profiling | Non-targeted Metabolomics (LC-MS) | Plasma, Urine, Adipose tissue, Skeletal muscle | Measurement of its derivative (5α-androstan-3β,17β-diol disulfate) as part of steroid pathway analysis. |
Comparative Biochemical Studies and Species Specific Metabolic Profiles of 5α Androstan 17β Ol
In Vitro Metabolic Investigations Using Cellular and Subcellular Fractions (e.g., Liver S9 Fractions)
In vitro metabolic studies are fundamental for elucidating the enzymatic pathways involved in the biotransformation of xenobiotics and endogenous compounds like 5α-Androstan-17β-ol. Liver S9 fractions, which contain a mixture of microsomal and cytosolic enzymes, are frequently employed for this purpose as they provide a comprehensive overview of both Phase I and Phase II metabolic reactions.
Research has demonstrated the utility of liver S9 fractions in characterizing the metabolism of various androgens. For instance, in vitro investigations of a designer steroid, 3α-chloro-17α-methyl-5α-androstan-17β-ol, using equine and human S9 liver fractions, have successfully identified key metabolites. In the equine model, the diagnostic metabolite was identified as 3α-chloro-17α-methyl-5α-androstane-16α,17β-diol, while in the human model, 17α-methyl-5α-androstane-3α,17β-diol was found nih.gov. These findings highlight the species-specific nature of hepatic metabolism.
The selection of the appropriate in vitro system is critical for obtaining relevant metabolic data. While human liver S9 fractions are valuable for predicting human metabolism, similar fractions from animal species are used to understand species-specific metabolic pathways, which is particularly important in veterinary science and toxicology tandfonline.com. The metabolic routes identified in these in vitro systems often involve hydroxylation, reduction, and conjugation reactions tandfonline.comnih.gov.
Table 1: In Vitro Metabolites of a 5α-Androstan-17β-ol Derivative
| Species | Parent Compound | Identified Metabolite |
| Equine | 3α-chloro-17α-methyl-5α-androstan-17β-ol | 3α-chloro-17α-methyl-5α-androstane-16α,17β-diol |
| Human | 3α-chloro-17α-methyl-5α-androstan-17β-ol | 17α-methyl-5α-androstane-3α,17β-diol |
In Vivo Metabolic Studies in Animal Models (e.g., Rat, Equine, Boar, Bull, Ram)
In vivo studies in animal models provide a more holistic understanding of the metabolic fate of 5α-Androstan-17β-ol, encompassing absorption, distribution, metabolism, and excretion.
Rat: In rats, the prostate gland is a key site for androgen metabolism. Studies have shown the conversion of testosterone (B1683101) to 5α-dihydrotestosterone (DHT), a compound closely related to 5α-Androstan-17β-ol, occurs both in vivo and in vitro in this tissue nih.gov. Furthermore, investigations into the metabolism of 5α-androstan-3β,17β-diol by rat testes and prostate glands have revealed its conversion to 3α-diol in the testis and DHT in the prostate researchgate.net.
Equine: The metabolism of designer androgens has been a focus of research in equine sports. While direct studies on 5α-Androstan-17β-ol are limited, investigations into related compounds provide insights. For example, the in vitro metabolism of a chloro-derivative of 17α-methyl-5α-androstan-17β-ol in equine liver S9 fractions led to the identification of a diol metabolite nih.gov.
Boar: In boars, the metabolism of androgens is of particular interest due to the presence of "boar taint," an unpleasant odor in the meat of some male pigs. This is linked to the accumulation of androstenone, a 16-androstene steroid. The metabolism of androgens in boars is a critical factor in controlling the levels of these compounds.
Bull: In bovine species, a general trend in androgen metabolism is the epimerization of 17β-hydroxyl groups to the corresponding 17α-isomer. The liver is a primary site of steroid metabolism, with excretory products like urine and bile containing higher concentrations of metabolites compared to plasma and non-excretory tissues ugent.be. In vitro studies using bovine liver S9 fractions have been employed to investigate the metabolism of selective androgen receptor modulators (SARMs), revealing metabolites formed through hydroxylation, dephenylation, demethylation, and deacetylation tandfonline.comnih.gov. An in vivo study with the SARM ostarine in a male calf identified glucuronidated, sulfated, and carboxylated metabolites in urine nih.gov.
Ram: Studies in rams have focused on the clearance rates of exogenous androgens. The presence of the testes has been shown to differentially affect the metabolism of testosterone and androstenedione (B190577), indicating that reproductive status influences steroid metabolism nih.gov. The ram testis also contains a cytoplasmic androgen receptor that binds with high affinity to 5α-dihydrotestosterone and 5α-androstanediols nih.gov.
Table 2: Summary of In Vivo Androgen Metabolism in Animal Models
| Animal Model | Key Findings |
| Rat | Prostate is a major site of androgen metabolism, with conversion to DHT and other diols. nih.govresearchgate.net |
| Equine | In vitro studies of derivatives show species-specific hydroxylation patterns. nih.gov |
| Boar | Androgen metabolism is linked to the control of boar taint compounds like androstenone. |
| Bull | Epimerization of the 17β-hydroxyl group is a common metabolic pathway. Metabolites are concentrated in excretory products. ugent.be |
| Ram | Reproductive status affects the clearance rate of exogenous androgens. nih.gov |
Tissue-Specific Metabolism (e.g., Brain, Prostate, Skin, Cerebral Circulation)
The metabolism of 5α-Androstan-17β-ol is not confined to the liver but also occurs in various peripheral tissues, leading to the local production of active or inactive metabolites. This tissue-specific metabolism plays a crucial role in the localized actions of androgens.
Prostate: The prostate gland is a well-established site of androgen metabolism. It is here that testosterone is converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase nih.goveur.nl. Further metabolism of DHT can lead to the formation of androstanediols. For example, 5α-androstane-3β,17β-diol, a metabolite of DHT, is itself subject to further conversion within the prostate researchgate.netpnas.org. The enzyme CYP7B1 plays a role in inactivating 5α-androstane-3β,17β-diol by converting it to triol derivatives pnas.org.
Skin: Human skin is another important site of androgen metabolism. It possesses the enzymatic machinery to convert androgens into various metabolites. Studies have shown that human skin can metabolize 5-androstene-3β,17β-diol into several compounds, including 5α-dihydrotestosterone, testosterone, and androsterone (B159326) nih.gov. The activity of 5α-reductase, the enzyme responsible for converting testosterone to DHT, is present in various skin components, including sebaceous glands and hair follicles scilit.com.
Cerebral Circulation and Brain: The brain is also a target for androgens, and local metabolism can influence their effects on the central nervous system. The enzymes necessary for androgen metabolism are present in the cerebral circulation, allowing for the local conversion of these steroids.
Table 3: Tissue-Specific Metabolism of Androgens
| Tissue | Key Metabolic Pathways | Relevant Enzymes |
| Prostate | Conversion of testosterone to DHT; further metabolism to androstanediols. nih.goveur.nl | 5α-reductase, 3β-hydroxysteroid dehydrogenase, CYP7B1 pnas.org |
| Skin | Conversion of androstenediols to testosterone and DHT. nih.gov | 5α-reductase, 17β-hydroxysteroid dehydrogenase scilit.com |
| Cerebral Circulation | Local conversion of androgens. | Aromatase, 5α-reductase |
Presence and Biosynthesis in Non-Mammalian Organisms (e.g., Algae, Fungi)
The ability to metabolize steroids is not limited to animals. Various non-mammalian organisms, including algae and fungi, possess the enzymatic capacity to transform androstanes and other steroid compounds.
Algae: Several species of microalgae have been shown to biotransform steroids. Chlorella vulgaris can metabolize steroid estrogens, demonstrating interconversion between estradiol and estrone nih.govnih.gov. It also has the capacity to bioaccumulate and biodegrade testosterone mdpi.com. The green alga Scenedesmus quadricauda has also been studied for its interaction with steroid hormones researchgate.net. Research on Scenedesmus dimorphus has shown its ability to remove steroid estrogens from aquatic environments, primarily through biotransformation researchgate.netacs.org.
Fungi: Fungi are well-known for their diverse metabolic capabilities, including the transformation of steroids. The filamentous fungus Penicillium vinaceum can perform Baeyer-Villiger oxidation on androstane (B1237026) steroids, leading to the formation of lactones nih.govmdpi.com. Various species of Aspergillus, such as Aspergillus brasiliensis, are capable of hydroxylating and reducing androstadienedione . A wide range of fungal strains from the Ascomycota and Zygomycota phyla have been screened for their ability to modify androstane steroids, revealing their potential to produce valuable hydroxylated and reduced derivatives nih.gov. The biotransformation of 4-oxa- and 6-oxa-5α-androstan-17-one by Mucor plumbeus has also been investigated researchgate.net.
Table 4: Steroid Transformation by Non-Mammalian Organisms
| Organism Type | Species Example | Type of Transformation |
| Algae | Chlorella vulgaris | Interconversion of estrogens, biodegradation of testosterone. nih.govnih.govmdpi.com |
| Algae | Scenedesmus dimorphus | Removal of estrogens via biotransformation. researchgate.netacs.org |
| Fungi | Penicillium vinaceum | Baeyer-Villiger oxidation of androstanes. nih.govmdpi.com |
| Fungi | Aspergillus brasiliensis | Hydroxylation and reduction of androstadienedione. |
| Fungi | Mucor plumbeus | Metabolism of oxa-androstanes. researchgate.net |
Future Directions in 5α Androstan 17β Ol Academic Research
Elucidation of Novel Biological Roles in Diverse Physiological Contexts
While the androgenic activities of 5α-Androstan-17β-ol are well-established, its broader physiological significance is still being unraveled. Future research will likely focus on elucidating its novel biological roles beyond traditional androgenic targets. A significant area of investigation is its function as a neurosteroid. The metabolite of 5α-Androstan-17β-ol, 5α-androstane-3α,17β-diol, has been identified as a positive allosteric modulator of GABA-A receptors, suggesting a potential role in neuronal excitability and seizure protection nih.gov. Further studies are needed to explore the direct and indirect effects of 5α-Androstan-17β-ol on neuronal function and its potential implications for neurological and psychiatric disorders.
Another emerging area of interest is the role of 5α-Androstan-17β-ol and its metabolites in modulating other signaling pathways. For instance, 5α-androstane-3α,17β-diol has been shown to activate pathways that resemble those responsive to epidermal growth factor (EGF) in stimulating the proliferation of human prostate cancer cells nih.gov. This suggests a complex interplay between androgen signaling and growth factor pathways in cancer progression. Furthermore, the metabolite 5α-androstane-3β,17β-diol is being investigated for its role in modulating the hypothalamic-pituitary-adrenal (HPA) axis through the estrogen receptor beta (ERβ), which could have significant implications for understanding stress responses nih.gov.
Advanced Synthetic Strategies for Mechanistic Probes and Targeted Analogues
The development of advanced synthetic strategies is crucial for creating novel analogues of 5α-Androstan-17β-ol that can serve as mechanistic probes and potential therapeutic agents. Researchers are exploring various chemical modifications of the steroid scaffold to enhance biological activity, improve selectivity, and reduce off-target effects.
Recent synthetic efforts have focused on the introduction of heteroatoms and various functional groups into the 5α-androstane framework. For example, the synthesis of nitrogen-containing derivatives, such as 17β-amino-5α-androstanes, has been a significant area of research mdpi.comdocumentsdelivered.comresearchgate.net. These synthetic approaches often involve multi-step procedures, including catalytic hydrogenation and the Mitsunobu reaction, to achieve the desired stereochemistry and functionalization nih.gov. The synthesis of aza-steroids and other heterocyclic derivatives is also being pursued to explore new structure-activity relationships documentsdelivered.com.
The table below summarizes some of the advanced synthetic strategies being employed to generate novel 5α-Androstan-17β-ol analogues.
| Synthetic Strategy | Starting Material | Key Reagents/Reactions | Resulting Analogue | Reference |
| Catalytic Hydrogenation & Mitsunobu Reaction | 3β-hydroxy-5-androsten-17-one | H₂, PtO₂; PPh₃, DEAD, benzoic acid | 5α-androstane-3α,16α,17β-triol | nih.gov |
| Reductive Amination | Epiandrosterone (B191177) | Benzylamine, sodium triacetoxyborohydride | 17β-amino-5α-androstan-3β-ol | researchgate.net |
| Multi-step synthesis including oximation and esterification | Epiandrosterone | Hydroxylamine, phenylacetic acid chloride | N-containing epiandrosterone derivatives | nih.gov |
| Synthesis of A-ring modified analogues | 17β-hydroxy-5α-androstan-3-one | 2,2-trimethylenedithio protection, C-4 methylation | 17β-hydroxy-4,4-dimethyl-5α-androstan-3-one | rsc.org |
These advanced synthetic methods are instrumental in generating a diverse library of compounds for biological screening and for developing molecular probes to investigate the interactions of 5α-Androstan-17β-ol with its biological targets.
Integration of Systems Biology and Omics Data for Comprehensive Pathway Analysis
To gain a holistic understanding of the biological functions of 5α-Androstan-17β-ol, future research will increasingly rely on the integration of systems biology and multi-omics data. These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive map of the molecular pathways regulated by this androgen.
Omics technologies can be used to identify the full spectrum of genes, proteins, and metabolites that are altered in response to 5α-Androstan-17β-ol. For example, microarray and bioinformatics analyses have been used to compare the gene expression profiles induced by 5α-dihydrotestosterone (DHT) and its metabolite, 5α-androstane-3α,17β-diol, in prostate cancer cells nih.gov. This type of study can reveal novel downstream targets and signaling networks.
Metabolomics, in particular, is a powerful tool for mapping the metabolic fate of 5α-Androstan-17β-ol and understanding how it influences broader metabolic pathways researchgate.net. By tracing the conversion of testosterone (B1683101) to DHT and its subsequent metabolites, researchers can build detailed models of androgen metabolism in different tissues nih.govnih.gov. Integrating these omics datasets will be key to constructing comprehensive models of androgen action and identifying new nodes for therapeutic intervention.
Computational Modeling and In Silico Approaches for Predicting Interactions and Metabolism
Computational modeling and in silico approaches are becoming indispensable tools in steroid research. These methods can be used to predict the biological activities of novel 5α-Androstan-17β-ol analogues, model their interactions with target proteins, and predict their metabolic fate.
Quantitative structure-activity relationship (QSAR) studies, for instance, can identify the key structural features of 17β-hydroxy-5α-androstane steroids that are responsible for their anabolic and androgenic activities researchgate.net. Such models can guide the design of new compounds with improved therapeutic profiles. Molecular docking simulations can provide insights into how 5α-Androstan-17β-ol and its derivatives bind to the androgen receptor and other potential targets nih.gov.
In silico tools are also being used to predict the biological activity spectra of novel compounds. For example, the Prediction of Activity Spectra for Substances (PASS) program has been used to forecast the antimicrobial activity of nitrogen-containing 5α-androstane derivatives, with predictions later confirmed by experimental studies nih.govresearchgate.net. These computational approaches can accelerate the discovery of new therapeutic applications for 5α-Androstan-17β-ol derivatives by prioritizing compounds for synthesis and biological testing.
Exploration of 5α-Androstan-17β-ol Derivatives in Emerging Research Fields (e.g., antimicrobial)
A particularly exciting future direction is the exploration of 5α-Androstan-17β-ol derivatives in emerging research fields beyond their traditional endocrine applications. One of the most promising of these is the development of antimicrobial agents.
Numerous studies have demonstrated that derivatives of the 5α-androstane scaffold possess significant antibacterial and antifungal activity mdpi.comdocumentsdelivered.comnih.govresearchgate.net. The introduction of nitrogen-containing functional groups, such as amino and hydrazone moieties, appears to be particularly effective at conferring antimicrobial properties mdpi.combg.ac.rs. Some of these derivatives have shown activity against resistant bacterial strains, highlighting their potential as a new class of antibiotics nih.govresearchgate.net.
The table below presents a summary of the antimicrobial activity of selected 5α-androstane derivatives.
| Compound Type | Modification | Target Organisms | Key Findings | Reference |
| Nitrogen-containing 5α-androstane derivatives | 17β-amino and 3β-hydroxy groups | Bacteria (including resistant strains) | Beneficial for antibacterial activity | mdpi.com |
| 17β-amino-4-aza-5α-androstane derivatives | Aza-steroid scaffold | Various microbes | Synthesis and antimicrobial properties investigated | documentsdelivered.com |
| 5α-steroidal hydrazones | Hydrazone group at position 17 | Bacteria and fungi | Isonicotinoylhydrazide moiety showed positive influence on antifungal activity | bg.ac.rs |
| Nitrogen-containing 5α-androstane derivatives | Various nitrogen-containing groups | Bacteria and fungi | Many compounds more potent than reference antibiotics | nih.govresearchgate.net |
In addition to antimicrobial activity, researchers are also investigating the antiviral potential of 5α-androstane derivatives nih.govnih.gov. While some compounds have shown moderate activity against certain viruses, this remains a nascent area of research with significant potential for future discoveries. The continued exploration of these novel biological activities will undoubtedly expand the therapeutic potential of compounds derived from the 5α-Androstan-17β-ol scaffold.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5alpha-Androstan-17beta-ol in vitro, and how do stereochemical configurations impact its biological activity?
- Synthesis requires precise control of stereochemistry, particularly at C3 and C17 positions, to ensure structural fidelity. For example, enzymatic reduction of 5alpha-androstan-3-one using NADPH-dependent reductases can yield the 3α- or 3β-hydroxy forms, which exhibit distinct receptor-binding affinities . Analytical methods like NMR and chiral chromatography are critical for verifying stereochemical purity .
Q. How can researchers validate the purity of this compound for use in receptor-binding assays?
- High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection is recommended. Purity thresholds (≥98%) should align with reference standards from authoritative sources like Cayman Chemical, which provides certified analytical reference materials . Cross-validation with melting point analysis and FTIR spectroscopy can confirm crystallinity and functional group integrity .
Q. What storage conditions are optimal for maintaining this compound stability in long-term studies?
- Store at -20°C in airtight, light-protected containers to prevent oxidation or degradation. Methanol-based solutions should be aliquoted to minimize freeze-thaw cycles, which can compromise structural integrity . Stability studies indicate a shelf life of ≥5 years under these conditions .
Advanced Research Questions
Q. How do metabolic pathways of this compound differ between human and rodent models, and what implications does this have for translational research?
- In rats, this compound is metabolized to 17β-hydroxy-5alpha-androstan-3-one via 3β-hydroxysteroid dehydrogenase in testis homogenates . However, human hepatic metabolism may involve cytochrome P450 isoforms (e.g., CYP3A4), necessitating species-specific in vitro models. Comparative studies using liver microsomes or recombinant enzymes are critical for extrapolating preclinical data .
Q. What experimental strategies can resolve discrepancies in receptor-binding data for this compound across studies?
- Discrepancies may arise from differences in assay conditions (e.g., pH, cofactors) or ligand stereochemistry. Methodological standardization, such as using uniform androgen receptor (AR) isoforms and radiolabeled ligands (e.g., ³H-R1881), improves reproducibility. Contradictory data should be re-evaluated using competitive binding assays with negative controls (e.g., AR antagonists like flutamide) .
Q. How can isotopic labeling (e.g., D3 isotopes) of this compound enhance pharmacokinetic studies?
- Deuterium labeling at positions 16,16,17 (CAS 79037-34-6) enables precise tracking via LC-MS/MS, reducing background noise in complex biological matrices. This approach is particularly useful for quantifying low-abundance metabolites in plasma or tissue homogenates . Ensure isotopic purity (>95%) to avoid skewed pharmacokinetic parameters .
Q. What are the ethical and methodological challenges in studying this compound in doping-related research?
- As a precursor to banned anabolic agents (e.g., drostanolone), its detection in anti-doping analyses requires sensitive methods like GC-MS/MS with derivatization. Researchers must adhere to WADA guidelines (e.g., International Standard for Prohibited Substances) and validate assays against certified reference materials to prevent false positives . Ethical considerations include anonymizing athlete data and obtaining informed consent for biological samples .
Methodological Resources
- Stereochemical Analysis : Refer to NIST Chemistry WebBook for validated spectral data (e.g., InChI: 1S/C19H32O2) .
- Safety Protocols : Follow UN GHS Revision 9 guidelines for handling hazardous intermediates (e.g., epoxy derivatives) and use PPE compliant with EN 166/EU standards .
- Data Reproducibility : Adopt the FINER framework (Feasible, Novel, Ethical, Relevant) for experimental design and reporting, as outlined in academic writing guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
